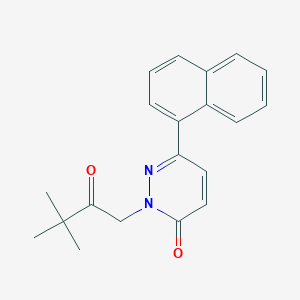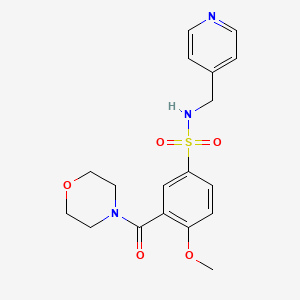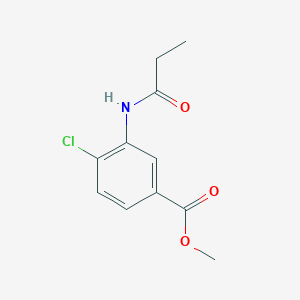amine](/img/structure/B4515709.png)
[(4-Chloro-3-propoxyphenyl)sulfonyl](2-hydroxyethyl)amine
Vue d'ensemble
Description
(4-Chloro-3-propoxyphenyl)sulfonylamine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and propoxy group, and an amine group linked to a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-chloro-3-propoxyphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with 2-aminoethanol under basic conditions to yield (4-Chloro-3-propoxyphenyl)sulfonylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidized Products: Such as sulfonic acids.
Hydrolysis Products: Sulfonic acid and 2-aminoethanol.
Applications De Recherche Scientifique
(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: As a potential antibiotic or antifungal agent due to its sulfonamide structure.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: As an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with biological targets such as enzymes. The sulfonyl group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt essential biochemical pathways in microorganisms, contributing to its potential antibiotic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other sulfonamides. The presence of the chloro and propoxy groups can influence its pharmacokinetic properties and interaction with biological targets.
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDOCDVHGKITHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopropyl-5-oxopentanamide](/img/structure/B4515637.png)
![4-{[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B4515642.png)
![N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4515649.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4515654.png)


![2-methyl-1-[(1-methyl-4-piperidinyl)carbonyl]indoline](/img/structure/B4515665.png)
![N-[(2-CHLOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4515669.png)
![ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4515672.png)


![(8R,9aS)-8-hydroxy-2-(1H-indol-2-ylmethyl)-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B4515692.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4515694.png)
